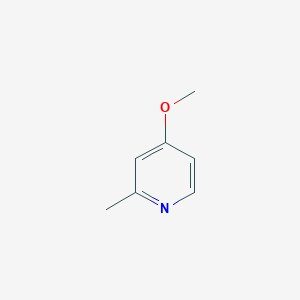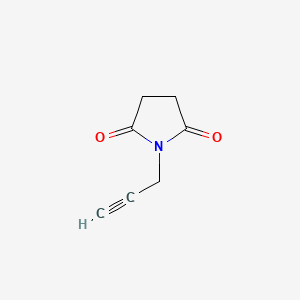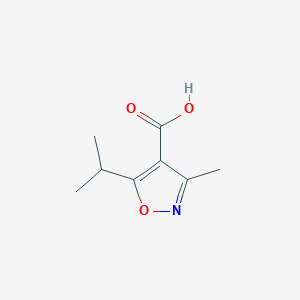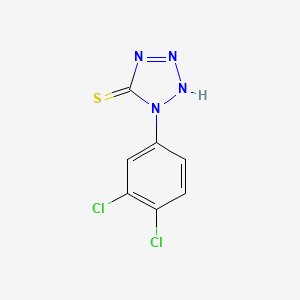
Naphthol AS-D-Acetat
Übersicht
Beschreibung
“2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate” is a synthetic compound that has been utilized in scientific research for several decades . It is derived from acetylcholine, a naturally occurring compound . The compound acts as an agonist of the acetylcholine receptor, facilitating the transmission of acetylcholine’s effects on the nervous system . By binding to the receptor, it triggers a signaling cascade, resulting in the release of neurotransmitters like glutamate and GABA . This mechanism subsequently enhances neuronal activity and modulates synaptic plasticity .
Molecular Structure Analysis
The molecular weight of “2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate” is 319.35 . The molecular formula is C20H17NO3 . Unfortunately, the specific structural details are not provided in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate” are not explicitly mentioned in the search results. The molecular weight is 319.35 and the molecular formula is C20H17NO3 .
Wissenschaftliche Forschungsanwendungen
Histochemische Lokalisation von Esterasen
Naphthol AS-D-Acetat ist ein Substrat, das zur histochemischen Lokalisation von Esterasen verwendet wird . Esterasen sind Enzyme, die die Hydrolyse von Esterbindungen katalysieren, und ihre Aktivität kann mit Substraten wie this compound visualisiert werden.
Neurowissenschaftliche Forschung
Als Agonist des Acetylcholinrezeptors erleichtert this compound die Übertragung der Wirkungen von Acetylcholin auf das Nervensystem . Durch die Bindung an den Rezeptor löst es eine Signalkaskade aus, die zur Freisetzung von Neurotransmittern wie Glutamat und GABA führt . Dieser Mechanismus erhöht anschließend die neuronale Aktivität und moduliert die synaptische Plastizität .
Synthese verschiedener Verbindungen
This compound, abgeleitet von Acetylcholin, hat Anwendung bei der Synthese verschiedener Verbindungen gefunden . Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Vorläufer in der organischen Synthese.
Aufbau heterocyclischer Verbindungen
This compound wurde bei der Konstruktion und Synthese von privilegierten Gerüsten wie Xanthenen, Chromenen, Oxazinen, Furane, Naphthopyranen usw. verwendet . Diese heterocyclischen Verbindungen nehmen aufgrund ihrer breiten Palette an biologischen Aktivitäten eine herausragende Stellung in der pharmazeutischen Chemie ein .
Biologische Färbetechniken
Bestimmte Naphthole, darunter this compound, finden Verwendung in biologischen Färbetechniken, insbesondere in der Histologie und Zytologie . Diese Techniken sind unerlässlich, um Zell- und Gewebsstrukturen in der biologischen Forschung zu visualisieren.
Studien zur Umweltbelastung
This compound wird häufig als Zwischenprodukt bei der Produktion von Kunststoffen, Farbstoffen, Fasern und Kautschuk verwendet . Sein Nachweis in Boden- und Wasserumgebungen hat zu Studien über seine akute Toxizität und negative Auswirkungen auf die Umwelt geführt .
Wirkmechanismus
Target of Action
Naphthol AS-D acetate, also known as 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate or 3-(o-tolylcarbamoyl)naphthalen-2-yl acetate, primarily targets the acetylcholine receptor . The acetylcholine receptor plays a crucial role in transmitting signals in the nervous system .
Mode of Action
Naphthol AS-D acetate acts as an agonist of the acetylcholine receptor . By binding to the receptor, it triggers a signaling cascade, which results in the release of neurotransmitters like glutamate and GABA . This facilitates the transmission of acetylcholine’s effects on the nervous system .
Biochemical Pathways
The biochemical pathways affected by Naphthol AS-D acetate involve the hydrolysis of ester linkages . This process liberates free naphthol compounds, which then couple with a diazonium compound to form highly colored deposits at sites of enzyme activity . This reaction is commonly used in the histochemical detection of nonspecific esterases .
Result of Action
The molecular and cellular effects of Naphthol AS-D acetate’s action are primarily observed in the nervous system due to its interaction with the acetylcholine receptor . The compound’s action results in the release of neurotransmitters like glutamate and GABA, which play key roles in neural signaling .
Action Environment
The action, efficacy, and stability of Naphthol AS-D acetate can be influenced by various environmental factors. For instance, the pH level can affect the activity of the esterases that the compound targets . Additionally, the presence of certain ions, such as magnesium ions, is important in retaining esterases in their natured state during enzyme extraction .
Zukünftige Richtungen
The future directions for the use and study of “2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate” are not specified in the search results. Given its role as an agonist of the acetylcholine receptor , it may have potential applications in neuroscience research or in the development of drugs targeting the nervous system.
Biochemische Analyse
Biochemical Properties
2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate acts as an agonist of the acetylcholine receptor, facilitating the transmission of acetylcholine’s effects on the nervous system . By binding to the receptor, it triggers a signaling cascade that results in the release of neurotransmitters such as glutamate and GABA . This interaction highlights the compound’s role in modulating neurotransmission and influencing nervous system function.
Cellular Effects
The effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate on various cell types and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with the acetylcholine receptor can lead to changes in intracellular calcium levels, which in turn can impact various cellular activities such as muscle contraction, neurotransmitter release, and gene expression .
Molecular Mechanism
At the molecular level, 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate exerts its effects through binding interactions with biomolecules. By acting as an agonist of the acetylcholine receptor, it facilitates the transmission of acetylcholine’s effects, leading to the activation of downstream signaling pathways . This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on nervous system function, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and effects on cellular function .
Transport and Distribution
The transport and distribution of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, ultimately influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate is an important factor in determining its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .
Eigenschaften
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-7-3-6-10-18(13)21-20(23)17-11-15-8-4-5-9-16(15)12-19(17)24-14(2)22/h3-12H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFWCJXRSRVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200777 | |
| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-66-5 | |
| Record name | 3-(Acetyloxy)-N-(2-methylphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(o-methylphenyl)carbamoyl]-3-naphthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















